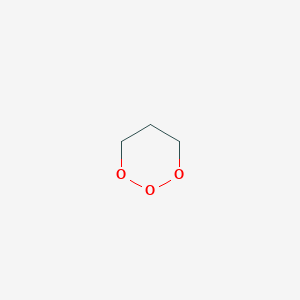
trioxane
Overview
Description
trioxane is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Chemical Reactions Analysis
trioxane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
trioxane has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being explored for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trioxane involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
trioxane can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable structures or functional groups
Properties
Molecular Formula |
C3H6O3 |
|---|---|
Molecular Weight |
90.08 g/mol |
IUPAC Name |
trioxane |
InChI |
InChI=1S/C3H6O3/c1-2-4-6-5-3-1/h1-3H2 |
InChI Key |
KQBSGRWMSNFIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1COOOC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














